Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethyl ester group at position 4 and a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 255.74 g/mol . The compound’s CAS number is 1841081-68-2, and it is primarily utilized in pharmaceutical research and chemical synthesis . Structural features include a bicyclic core (benzene fused to a nitrogen-containing heterocycle), which is common in bioactive molecules targeting neurological receptors or enzymes .
This contrasts with structurally similar compounds that exhibit defined toxicity profiles (e.g., acute oral toxicity, skin irritation) .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;/h3-6,11,13H,2,7-8H2,1H3;1H |
InChI Key |
DZGMCACWDVHALB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the condensation of an aldehyde with an amine, followed by cyclization. The reaction conditions often include the use of acidic catalysts and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into more oxidized forms, such as isoquinolones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinolones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Observations:
tert-Butyl esters (e.g., CAS 82586-60-5) introduce steric bulk, which may stabilize intermediates in synthetic pathways .
Substitution Patterns :
- Methoxy or dimethyl substituents (e.g., 6d) can modulate electronic effects and receptor binding affinity, as seen in CNS-targeting analogs .
- Positional isomerism (e.g., methyl ester at position 7 vs. 4) alters molecular geometry and biological interactions .
Safety Profiles :
Biological Activity
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (Et-THIQ-4-COOH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and various therapeutic potentials.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.257 g/mol. The compound features a tetrahydroisoquinoline core structure that is pivotal for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.257 g/mol |
| Structure | Tetrahydroisoquinoline core |
Antioxidant Activity
Research indicates that Et-THIQ-4-COOH exhibits significant antioxidant properties , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Activity
Numerous studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including Et-THIQ-4-COOH. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound's anticancer effects are primarily mediated through the inhibition of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in cancer cells .
Case Study: Apoptosis Induction
In one study, active derivatives of tetrahydroisoquinoline were found to induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein .
Antibacterial Activity
Et-THIQ-4-COOH also demonstrates antibacterial properties against various pathogens. Its effectiveness is comparable to standard antibiotics, showing minimum inhibitory concentrations (MIC) within the range of 40 to 50 µg/mL against organisms like E. faecalis and K. pneumoniae .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects , which may be beneficial in treating conditions characterized by chronic inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Structure-Activity Relationship (SAR)
Understanding the SAR of Et-THIQ-4-COOH is essential for optimizing its biological activity. Modifications at specific positions on the tetrahydroisoquinoline scaffold can significantly alter its pharmacological properties.
| Modification | Effect |
|---|---|
| Carboxylate Group Position | Alters binding affinity to target proteins |
| Hydroxyl Group Addition | Enhances solubility and bioavailability |
Q & A
Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, and what are the critical reaction parameters?
The synthesis typically involves cyclization of β-phenethylamine derivatives. A common method is the Pictet-Spengler reaction, where phenethylamine reacts with an aldehyde under acidic conditions (e.g., BF₃·Et₂O) to form the tetrahydroisoquinoline core . Subsequent esterification and hydrochloride salt formation yield the final product. Critical parameters include catalyst choice, reaction temperature (optimized between 60–80°C), and solvent polarity, which influence yield and purity . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .
Q. How is the compound characterized analytically, and what techniques validate its structural integrity?
Structural confirmation relies on ¹H/¹³C NMR to verify the tetrahydroisoquinoline scaffold and ester moiety. For example, the ethyl ester group appears as a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₆ClNO₂ at 257.71 g/mol) . HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
Scalability challenges include maintaining regioselectivity and minimizing side reactions. Design of Experiments (DoE) can optimize variables:
- Catalyst loading : BF₃·Et₂O at 10–15 mol% balances efficiency and cost .
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization but require careful removal during workup .
- Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, 25°C for esterification) improves control . Pilot-scale trials should prioritize continuous flow chemistry to reduce batch variability .
Q. How should contradictory bioactivity data (e.g., neuroprotective vs. toxic effects) be resolved?
Discrepancies often arise from dosage-dependent effects or impurity profiles. For example, low doses (≤10 mg/kg in rodents) may show neuroprotection via metabolic pathway modulation, while high doses (>50 mg/kg) induce toxicity due to off-target interactions . Mitigation strategies include:
- Metabolite profiling (LC-MS/MS) to identify degradants.
- Receptor binding assays (e.g., σ-1 receptor affinity) to clarify mechanistic pathways .
- Replicating studies with strictly controlled purity (e.g., excluding trace solvents like DMF) .
Q. What structural modifications enhance target selectivity in tetrahydroisoquinoline derivatives?
Key modifications include:
- Substitution at C-4 : Electron-withdrawing groups (e.g., Cl) improve metabolic stability .
- Ester replacement : Converting the ethyl ester to amides or carbamates alters pharmacokinetics (e.g., logP, half-life) .
- N-Alkylation : Methyl or benzyl groups at the nitrogen influence blood-brain barrier penetration . Computational docking (AutoDock Vina) and QSAR models can prioritize analogs for synthesis .
Q. What protocols ensure compound stability during long-term storage and in vitro assays?
Stability is pH- and temperature-sensitive. Recommended practices:
Q. How do researchers design in vivo studies to evaluate neuropharmacological potential?
Rodent models (e.g., MPTP-induced Parkinsonism) assess neuroprotection. Key parameters:
Q. What safety precautions are critical when handling this compound in the lab?
While specific toxicity data is limited, general precautions for tetrahydroisoquinolines apply:
Q. What enzymatic pathways or molecular targets are implicated in its mechanism of action?
Preliminary data suggest interactions with:
Q. How can industrial-scale production be adapted from laboratory synthesis?
Scaling requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
